molecular formula C30H58O B14326766 Triacont-13-YN-1-OL CAS No. 111301-34-9

Triacont-13-YN-1-OL

Cat. No.: B14326766
CAS No.: 111301-34-9
M. Wt: 434.8 g/mol
InChI Key: GLVRUHZUBGAQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triacont-13-YN-1-OL is an organic compound with the molecular formula C30H58O It is a long-chain alkyne alcohol, characterized by the presence of a triple bond at the 13th carbon and a hydroxyl group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triacont-13-YN-1-OL typically involves multi-step organic reactions. One common method starts with the preparation of a long-chain alkyne, followed by the introduction of a hydroxyl group at the terminal carbon. The process may involve the following steps:

    Alkyne Formation: The initial step involves the formation of a long-chain alkyne through a coupling reaction, such as the Sonogashira coupling, which combines an alkyne with an alkyl halide in the presence of a palladium catalyst.

    Hydroxylation: The terminal alkyne is then subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Triacont-13-YN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like sodium hydride (NaH)

Major Products:

    Oxidation: Formation of aldehydes or ketones

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of ethers or esters

Scientific Research Applications

Triacont-13-YN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Triacont-13-YN-1-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. Its antioxidant properties may result from its capacity to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

    Triacontane: A saturated hydrocarbon with the formula C30H62, lacking the triple bond and hydroxyl group.

    Triacont-13-YN-1-AL: An alkyne aldehyde with a similar structure but with an aldehyde group instead of a hydroxyl group.

Properties

CAS No.

111301-34-9

Molecular Formula

C30H58O

Molecular Weight

434.8 g/mol

IUPAC Name

triacont-13-yn-1-ol

InChI

InChI=1S/C30H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-16,19-30H2,1H3

InChI Key

GLVRUHZUBGAQSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC#CCCCCCCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.